Sulfur Oxidation State Defines a Unique –S(=O)–S(=O)– Linker Absent in the Corresponding Disulfide, Monosulfoxide, and Sulfone
Bis(4-chlorophenyl) disulfoxide is the only member of the 4‑chlorophenyl series that contains a vic‑disulfoxide (–S(=O)–S(=O)–) bridge. This linker provides four hydrogen‑bond acceptor sites versus two in the monosulfoxide (CAS 3085‑42‑5; –S(=O)– bridge), zero in the disulfide (CAS 1142‑19‑4; –S–S–), and four in the sulfone (CAS 80‑07‑9; –S(=O)₂–) but with different geometry and electronic distribution [1]. The computed topological polar surface area (TPSA) increases from 0 Ų (disulfide) to 72.6 Ų (disulfoxide), while XLogP3 decreases from ~5.6 (disulfide) to 3.5 (disulfoxide), predicting substantially different membrane permeability and solubility profiles [1]. The sulfone (4,4′‑dichlorodiphenyl sulfone) has a TPSA of ~42.6 Ų and two H‑bond acceptors, placing the disulfoxide as the most polar, highest‑acceptor‑count derivative in this series .
| Evidence Dimension | Oxidation state, hydrogen‑bond acceptor count, polar surface area, and lipophilicity across the 4‑chlorophenyl sulfur series |
|---|---|
| Target Compound Data | –S(=O)–S(=O)– linker; 4 H‑bond acceptors; TPSA = 72.6 Ų; XLogP3 = 3.5; MW = 319.2 g/mol |
| Comparator Or Baseline | Disulfide (CAS 1142‑19‑4): –S–S– linker, 0 H‑bond acceptors, TPSA ~0 Ų, XLogP3 ≈ 5.6, MW 287.2; Monosulfoxide (CAS 3085‑42‑5): –S(=O)– linker, 2 H‑bond acceptors, TPSA ~36.9 Ų, XLogP3 ≈ 4.4, MW 271.2; Sulfone (CAS 80‑07‑9): –S(=O)₂– linker, 2 H‑bond acceptors, TPSA ~42.6 Ų, XLogP3 ≈ 2.8, MW 287.2 |
| Quantified Difference | Disulfoxide provides 2–4 additional H‑bond acceptors and 30–73 Ų higher TPSA than any analog, with an XLogP3 difference of ≥0.7 log units |
| Conditions | Computed by PubChem 2.2 (2021.10.14 release) and Cactvs 3.4.8.18; TPSA by Ertl method; XLogP3 by atom‑based method [1] |
Why This Matters
The disulfoxide’s unique acceptor profile and polarity differentiate its solubility, formulation behaviour, and molecular‑recognition properties from all other series members, making it the only candidate when high hydrogen‑bond acceptor count combined with intermediate lipophilicity is required.
- [1] PubChem Compound Summary for CID 234110, Bis(4-chlorophenyl) disulfoxide; CID 12214848, Bis(4-chlorophenyl) disulfide; CID 12214847, Bis(4-chlorophenyl) sulfoxide; CID 6616, 4,4′‑Dichlorodiphenyl sulfone. National Center for Biotechnology Information (2025). View Source
